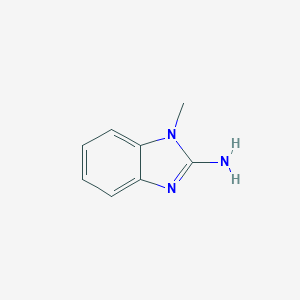

2-Amino-1-metilbencimidazol

Descripción general

Descripción

2-Amino-1-methylbenzimidazole is a member of benzimidazoles . It has been studied for its carbonyl-scavenging ability . It is known to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .

Synthesis Analysis

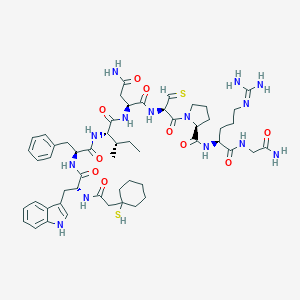

Adducts of natural allyl, phenethyl, and benzyl isothiocyanates and 2-amino-1-methylbenzimidazole were synthesized . After optimization of the reaction conditions, the target 2-benzimidazolylthioureas were obtained in reasonable yields .Molecular Structure Analysis

The empirical formula of 2-Amino-1-methylbenzimidazole is C8H9N3 . The SMILES string representation is Cn1c(N)nc2ccccc12 . The detailed molecular and crystal structures of these compounds were characterized by spectroscopic and X-ray methods .Chemical Reactions Analysis

The mechanism of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane has been studied in both the gas phase and in liquid acetonitrile . It is reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .Physical and Chemical Properties Analysis

The empirical formula of 2-Amino-1-methylbenzimidazole is C8H9N3 . The molecular weight is 147.18 . The SMILES string representation is Cn1c(N)nc2ccccc12 .Aplicaciones Científicas De Investigación

2-Amino-1-metilbencimidazol: Un análisis exhaustivo de las aplicaciones de investigación científica:

Formación de adductos con isotiocianatos

Se ha informado que el this compound forma adductos con isotiocianatos naturales de alilo, fenetilo y bencilo. Estos adductos tienen aplicaciones potenciales en el estudio de las interacciones de proteínas y las actividades enzimáticas debido a su capacidad de unirse a los grupos amino presentes en las proteínas .

Preparación de pirimido-benzazolonas

Este compuesto se puede usar en la síntesis de 2- o 3-carboxi-4H-pirimido[2,1-b]-benzazol-4-onas. Estos derivados son de interés debido a sus posibles propiedades farmacológicas, incluidas las actividades antiinflamatorias y anticancerígenas .

Síntesis de derivados de espiropirano

También se utiliza para preparar nuevos derivados de espiropirano funcionalizados de la serie 2H-1,3-benzoxazinona. Los espiropiranos son significativos por sus propiedades fotocrómicas, lo que los hace útiles en el desarrollo de materiales sensibles a la luz .

Capacidad de captura de carbonilo

Se ha investigado la capacidad de captura de carbonilo del this compound, que es relevante en el contexto de reducir los efectos nocivos de los compuestos carbonílicos en los sistemas biológicos .

Estudio del mecanismo de reacción de Menshutkin

Se ha estudiado el mecanismo de la reacción de Menshutkin entre this compound y yodometano tanto en fase gaseosa como en acetonitrilo líquido. Comprender esta reacción es crucial para el desarrollo de nuevas metodologías sintéticas en química orgánica .

Mecanismo De Acción

Target of Action

It’s known that benzimidazole derivatives have a broad range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

It has been studied in the context of the Menshutkin reaction, where it reacts with iodomethane in both gas phase and liquid acetonitrile . Additionally, it’s reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .

Biochemical Pathways

Benzimidazole derivatives are known to have diverse pharmacological activities, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives are generally influenced by their chemical structure .

Result of Action

It’s known to have carbonyl-scavenging ability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, benzimidazoles have been reported as effective corrosion inhibitors for metals in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the action of 2-Amino-1-methylbenzimidazole may also be influenced by environmental conditions.

Safety and Hazards

Direcciones Futuras

Benzimidazole, the core structure of 2-Amino-1-methylbenzimidazole, is a promising pharmacophore . It has been found in a variety of biologically active molecules and has stimulated the need for efficient ways to synthesize these heterocyclic leads . The prevalence of benzimidazole cores in biologically active molecules could lead to the development of new drugs .

Análisis Bioquímico

Biochemical Properties

2-Amino-1-methylbenzimidazole has been reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates . The nature of these interactions involves the formation of covalent bonds between the amino group of 2-Amino-1-methylbenzimidazole and the isothiocyanate group of the interacting molecules .

Cellular Effects

It is known that benzimidazole derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Amino-1-methylbenzimidazole involves a Menshutkin reaction with iodomethane, which has been studied in both gas phase and liquid acetonitrile . This reaction leads to the formation of intermediate arylamides, which then undergo dehydration to form benzimidazoles .

Dosage Effects in Animal Models

It is known that benzimidazole derivatives can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that benzimidazole derivatives can interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

1-methylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFZKQJLNGNJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167330 | |

| Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-57-7 | |

| Record name | 1-Methyl-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

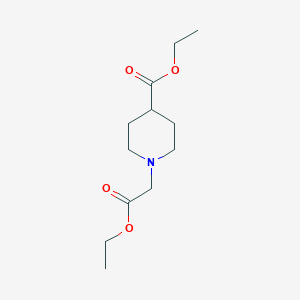

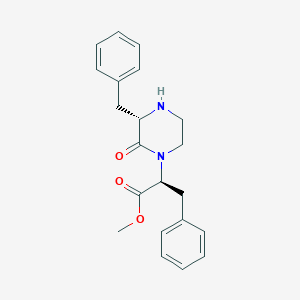

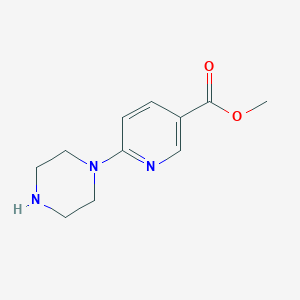

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

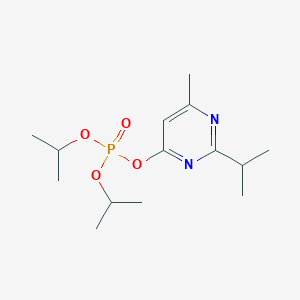

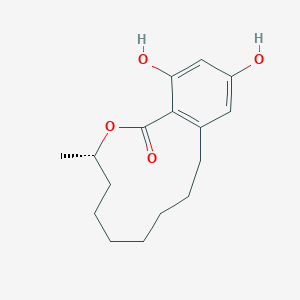

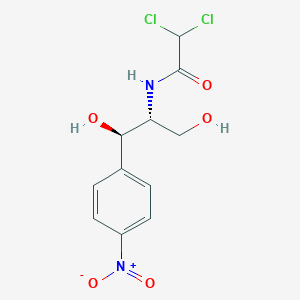

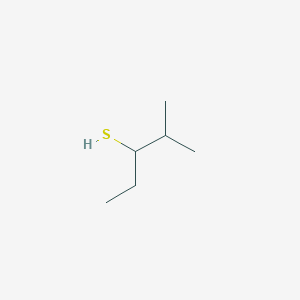

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)